6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one
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Overview
Description
6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and a piperidin-4-ylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyluracil with piperidine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions employed .
Scientific Research Applications
6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-(Methoxymethyl)-2-(piperidin-4-ylamino)pyrimidin-4-ol hydrochloride
- 5-(2-Hydroxyethyl)-6-methyl-2-(piperidin-4-ylamino)pyrimidin-4-ol hydrochloride
Uniqueness
6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-methyl-2-(piperidin-4-ylamino)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-6-9(15)14-10(12-7)13-8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H2,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXGLUWPHSLXHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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